Cas no 2098079-06-0 ((1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol)

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol is a heterocyclic compound featuring a fused thiazolo-pyridine core linked to a piperidinyl methanol moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The thiazolo[5,4-b]pyridine scaffold is known for its bioactivity, particularly in kinase inhibition and antimicrobial applications. The piperidinyl methanol group enhances solubility and offers a versatile handle for further derivatization. Its rigid, polycyclic framework contributes to selective target binding, while the hydroxyl group facilitates hydrogen bonding interactions. This compound is suitable for exploratory synthesis in developing novel therapeutic agents, particularly in oncology and infectious disease research. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol structure
2098079-06-0 structure
Product name:(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol
CAS No:2098079-06-0
MF:C12H15N3OS
MW:249.33200097084
CID:5042928

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol
    • [1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl]methanol
    • (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol
    • Inchi: 1S/C12H15N3OS/c16-8-9-3-2-6-15(7-9)12-14-10-4-1-5-13-11(10)17-12/h1,4-5,9,16H,2-3,6-8H2
    • InChI Key: IZUPZRAHXYUEQI-UHFFFAOYSA-N
    • SMILES: S1C2C(=CC=CN=2)N=C1N1CCCC(CO)C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 266
  • XLogP3: 2.2
  • Topological Polar Surface Area: 77.5

(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-1253-1g
(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol
2098079-06-0 95%+
1g
$439.0 2023-09-07
Life Chemicals
F1907-1253-10g
(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol
2098079-06-0 95%+
10g
$1844.0 2023-09-07
TRC
T141046-500mg
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol
2098079-06-0
500mg
$ 410.00 2022-06-03
Life Chemicals
F1907-1253-2.5g
(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol
2098079-06-0 95%+
2.5g
$878.0 2023-09-07
Life Chemicals
F1907-1253-5g
(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol
2098079-06-0 95%+
5g
$1317.0 2023-09-07
TRC
T141046-100mg
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol
2098079-06-0
100mg
$ 115.00 2022-06-03
Life Chemicals
F1907-1253-0.5g
(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol
2098079-06-0 95%+
0.5g
$417.0 2023-09-07
Life Chemicals
F1907-1253-0.25g
(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol
2098079-06-0 95%+
0.25g
$396.0 2023-09-07
TRC
T141046-1g
(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol
2098079-06-0
1g
$ 635.00 2022-06-03

Additional information on (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol

Chemical Profile of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol (CAS No. 2098079-06-0)

Introducing a highly specialized compound, (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol, identified by its unique Chemical Abstracts Service Number (CAS No. 2098079-06-0), which has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of this compound features a complex arrangement of nitrogen-containing heterocycles, specifically a thiazolo[5,4-b]pyridine core fused with a piperidine moiety, terminated with a methanol functional group. This intricate framework not only contributes to its unique chemical properties but also opens up diverse possibilities for interaction with biological targets. The presence of multiple nitrogen atoms in the structure suggests potential binding affinities with enzymes and receptors, which is a critical factor in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of such complex molecules with greater accuracy. The thiazolo[5,4-b]pyridine scaffold is known for its versatility in medicinal chemistry, having been incorporated into several lead compounds that have advanced to clinical trials. The combination with the piperidine ring enhances the compound's solubility and metabolic stability, which are essential attributes for any drug candidate.

In the context of modern drug discovery, the methanol group at the terminal position serves as a key pharmacophore, facilitating hydrogen bonding interactions within biological systems. This feature has been exploited in the design of molecules targeting neurological disorders, where precise interactions with specific amino acid residues are crucial. The compound's ability to form multiple hydrogen bonds makes it a promising candidate for modulating enzyme activity and receptor binding.

One of the most intriguing aspects of this compound is its potential application in the treatment of inflammatory diseases. Studies have shown that derivatives of thiazolo[5,4-b]pyridine can inhibit the activity of cyclooxygenase (COX) enzymes, which are central mediators of inflammation. The piperidine moiety further enhances this potential by improving the molecule's bioavailability and reducing off-target effects. These properties make it an attractive candidate for further investigation in preclinical models.

The synthesis of this compound presents a significant challenge due to its complex structural features. However, recent innovations in synthetic methodologies have made it feasible to produce high-purity samples for research purposes. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography have enabled chemists to isolate and characterize this molecule effectively. These advancements are crucial for advancing drug discovery efforts and bringing new therapeutic agents to market.

Another area where this compound shows promise is in oncology research. The unique scaffold of (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol has been identified as a potential inhibitor of kinases involved in cancer cell proliferation. Kinases are enzymes that play a critical role in signal transduction pathways, and their overactivity is often associated with tumor growth and metastasis. By targeting these kinases, the compound could disrupt abnormal signaling networks and induce apoptosis in cancer cells.

Recent preclinical studies have demonstrated that derivatives of this class of compounds exhibit significant antitumor activity in vitro and in vivo. These findings have prompted researchers to explore further modifications to enhance their efficacy and safety profiles. The methanol group provides a site for structural diversification, allowing chemists to fine-tune the molecule's properties for optimal biological activity. Such modifications are essential for developing next-generation anticancer agents that can overcome resistance mechanisms observed with current therapies.

The role of computational tools in analyzing the biological activity of complex molecules cannot be overstated. Advanced software platforms enable researchers to simulate interactions between (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol and target proteins, providing insights into binding affinities and mechanisms of action. These simulations help guide experimental design and accelerate the discovery process by identifying promising leads early in the development pipeline.

In conclusion, (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol (CAS No. 2098079-06-0) represents a fascinating example of how intricate molecular structures can yield compounds with significant therapeutic potential. Its unique combination of heterocyclic scaffolds and functional groups makes it a valuable tool for exploring new treatments across multiple disease areas. As research continues to uncover its full potential, this compound is poised to play a pivotal role in shaping the future of pharmaceutical innovation.

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